Enhanced Topological Polar Surface Area (TPSA) and Altered Lipophilicity Relative to Unsubstituted Pyridine Acrylate
The 5,6-dimethoxy substitution on the pyridine ring significantly increases the topological polar surface area (TPSA) by 18.4 Ų (+47%) and slightly elevates the calculated logP (XLogP3) by 0.132 units compared to the unsubstituted methyl (E)-3-(pyridin-3-yl)acrylate . This quantitative shift in key drug-likeness parameters demonstrates that the target compound occupies a distinct physicochemical space.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | TPSA = 57.6 Ų; LogP (XLogP3) = 1.4 |
| Comparator Or Baseline | Methyl (E)-3-(pyridin-3-yl)acrylate: TPSA = 39.19 Ų; LogP = 1.2678 |
| Quantified Difference | ΔTPSA = +18.4 Ų (+47%); ΔLogP = +0.132 |
| Conditions | Calculated values using standard cheminformatics algorithms as reported by vendors |
Why This Matters
Higher TPSA can reduce passive membrane permeability and oral bioavailability, while the altered LogP influences solubility and distribution, making this building block suitable for designing compounds with distinct ADME profiles compared to simpler pyridine acrylates.
